Cas no 107496-54-8 (3,3-difluorocyclobutane-1-carboxylic acid)

3,3-Difluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative characterized by its unique structural and electronic properties. The presence of two fluorine atoms at the 3-position enhances its stability and influences its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclobutane ring confers rigidity, while the carboxylic acid group provides a versatile handle for further functionalization. This compound is particularly useful in medicinal chemistry for the design of bioactive molecules, owing to its ability to modulate lipophilicity and metabolic stability. Its high purity and well-defined stereochemistry ensure consistent performance in synthetic applications.
3,3-difluorocyclobutane-1-carboxylic acid structure
107496-54-8 structure
商品名:3,3-difluorocyclobutane-1-carboxylic acid
CAS番号:107496-54-8
MF:C5H6F2O2
メガワット:136.096748828888
MDL:MFCD08705857
CID:62684
PubChem ID:13777789

3,3-difluorocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3,3-Difluorocyclobutanecarboxylic acid
    • 3,3-Difluoro-cyclobutanecarboxylic acid
    • 3,3-difluorocyclobutane-carboxylic acid
    • AC1Q74BF
    • ACMC-209yhn
    • AGN-PC-00NY1V
    • Cyclobutanecarboxylicacid, 3,3-difluoro-
    • SureCN118781
    • 3,3-Difluoro-cyclobutanec...
    • 3,3-Difluorocyclobutanecarboxylic Acid(WXFC0148)
    • 3,3-difluorocyclobutane-1-carboxylic acid
    • MDL: MFCD08705857
    • インチ: 1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9)
    • InChIKey: PLRCVBKYFLWAAT-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C(=O)O)C1)F

計算された属性

  • せいみつぶんしりょう: 136.033586g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 136.033586g/mol
  • 単一同位体質量: 136.033586g/mol
  • 水素結合トポロジー分子極性表面積: 37.3Ų
  • 重原子数: 9
  • 複雑さ: 136
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.37
  • ゆうかいてん: 51.0 to 55.0 deg-C
  • ふってん: 205 ºC
  • フラッシュポイント: 78 ºC
  • PSA: 37.3

3,3-difluorocyclobutane-1-carboxylic acid セキュリティ情報

3,3-difluorocyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0001-2587-1g
"3,3-difluorocyclobutane-1-carboxylic acid"
107496-54-8 95%+
1g
$21.0 2023-11-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5225-200MG
3,3-Difluorocyclobutanecarboxylic Acid
107496-54-8 >98.0%(GC)(T)
200mg
¥75.00 2024-04-18
abcr
AB338114-5 g
3,3-Difluorocyclobutanecarboxylic acid; .
107496-54-8
5 g
€102.20 2023-07-19
Enamine
EN300-88845-0.05g
3,3-difluorocyclobutane-1-carboxylic acid
107496-54-8 95.0%
0.05g
$19.0 2025-02-21
BAI LING WEI Technology Co., Ltd.
1159769-1G
3,3-Difluoro-cyclobutanecarboxylic acid, 97%
107496-54-8 97%
1G
¥ 83 2022-04-26
Enamine
EN300-88845-10.0g
3,3-difluorocyclobutane-1-carboxylic acid
107496-54-8 95.0%
10.0g
$92.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R109100-5g
3,3-difluorocyclobutane-1-carboxylic acid
107496-54-8 98%
5g
¥134 2024-05-26
Life Chemicals
F0001-2587-0.5g
"3,3-difluorocyclobutane-1-carboxylic acid"
107496-54-8 95%+
0.5g
$19.0 2023-11-21
Life Chemicals
F0001-2587-0.25g
"3,3-difluorocyclobutane-1-carboxylic acid"
107496-54-8 95%+
0.25g
$18.0 2023-11-21
TRC
D447593-250mg
3,3-Difluorocyclobutanecarboxylic acid
107496-54-8
250mg
$75.00 2023-05-18

3,3-difluorocyclobutane-1-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  72 h, rt; rt → 60 °C; 3 h, 60 °C
リファレンス
A practical synthesis of 3,3-difluorocyclobutane carboxylic acid
Elend, Dirk; et al, Synthetic Communications, 2005, 35(5), 657-662

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  72 h, rt; rt → 60 °C; 3 h, 60 °C
リファレンス
A practical synthesis of 3,3-difluorocyclobutane carboxylic acid
Elend, Dirk; et al, Synthetic Communications, 2005, 35(5), 657-662

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  30 - 45 min, 5 °C; 18 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  72 h, rt; rt → 60 °C; 3 h, 60 °C
リファレンス
A practical synthesis of 3,3-difluorocyclobutane carboxylic acid
Elend, Dirk; et al, Synthetic Communications, 2005, 35(5), 657-662

3,3-difluorocyclobutane-1-carboxylic acid Raw materials

3,3-difluorocyclobutane-1-carboxylic acid Preparation Products

3,3-difluorocyclobutane-1-carboxylic acid 関連文献

3,3-difluorocyclobutane-1-carboxylic acidに関する追加情報

3,3-Difluorocyclobutane-1-Carboxylic Acid: A Comprehensive Overview

3,3-difluorocyclobutane-1-carboxylic acid, identified by the CAS number 107496-54-8, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its cyclobutane ring structure, which is a four-membered carbon ring with two fluorine atoms attached at the 3-position and a carboxylic acid group at the 1-position. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, polymer synthesis, and as a building block for advanced materials.

The synthesis of 3,3-difluorocyclobutane-1-carboxylic acid involves a series of carefully controlled reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. One notable approach involves the fluorination of cyclobutane derivatives using electrophilic fluorination techniques. This method not only enhances the efficiency of the reaction but also allows for better control over the stereochemistry of the product. The resulting compound has been characterized using advanced spectroscopic techniques such as NMR and IR, confirming its structure and purity.

The physical and chemical properties of 3,3-difluorocyclobutane-1-carboxylic acid are highly relevant to its potential applications. The compound exhibits a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which increase the acidity of the carboxylic acid group. This makes it a valuable precursor for synthesizing esters and amides, which are widely used in pharmaceuticals and agrochemicals.

In terms of biological activity, recent research has explored the potential of 3,3-difluorocyclobutane-1-carboxylic acid as a lead compound for drug development. Studies have shown that the cyclobutane ring structure can serve as a scaffold for designing bioactive molecules with improved pharmacokinetic properties. For instance, derivatives of this compound have demonstrated moderate inhibitory activity against certain enzymes involved in cancer progression. These findings highlight its potential as a starting material for developing novel therapeutic agents.

The application of 3,3-difluorocyclobutane-1-carboxylic acid in polymer science is another area of active research. The compound's ability to form stable ester linkages makes it an attractive candidate for synthesizing biodegradable polymers. Recent advancements in polymerization techniques have enabled the incorporation of this compound into polyesters with enhanced mechanical properties. These polymers are being investigated for use in biomedical applications such as drug delivery systems and tissue engineering scaffolds.

In conclusion, 3,3-difluorocyclobutane-1-carboxylic acid (CAS No. 107496-54-8) is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in modern chemistry research. As ongoing studies continue to uncover its potential, this compound is likely to play an increasingly important role in both academic and industrial settings.

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